Spectroscopic Profiling and Polymerization Dynamics of 4-Ethenyl-3-ethylpyridine
Spectroscopic Profiling and Polymerization Dynamics of 4-Ethenyl-3-ethylpyridine
Target Audience: Researchers, Analytical Chemists, and Polymer/Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
4-Ethenyl-3-ethylpyridine (also known as 3-ethyl-4-vinylpyridine; CAS: 131665-69-5) is a highly versatile nitrogen-containing heterocyclic aromatic monomer. It is predominantly utilized in the synthesis of specialized oil-soluble polymers, viscosity index improvers, and functionalized copolymers via controlled radical polymerization techniques[1][2]. Due to the presence of both an electron-withdrawing pyridine ring and a reactive vinyl group, the compound exhibits unique electronic properties that dictate its behavior in both nuclear magnetic resonance (NMR) spectroscopy and polymerization kinetics.
This whitepaper provides an authoritative, self-validating guide to the structural elucidation of 4-ethenyl-3-ethylpyridine using high-resolution 1 H and 13 C NMR spectroscopy, alongside field-proven protocols for its application in Atom Transfer Radical Polymerization (ATRP)[3].
High-Resolution NMR Spectroscopic Data
Accurate structural validation of 4-ethenyl-3-ethylpyridine is critical prior to its use in synthesis, as the spontaneous auto-polymerization of the vinyl group can lead to oligomeric impurities. The chemical shifts are heavily influenced by the magnetic anisotropy of the pyridine ring and the inductive effects of the nitrogen atom.
1 H NMR Chemical Shifts and Causality
The 1 H NMR spectrum (typically acquired in CDCl 3 at 400 MHz) exhibits distinct regions for the aromatic pyridine protons, the vinylic protons, and the aliphatic ethyl chain.
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Aromatic Region: The H-2 proton appears as a sharp singlet at highly deshielded values (~8.45 ppm) because the adjacent C-3 position is occupied by the ethyl group, eliminating ortho-coupling. The electronegativity of the nitrogen atom pulls electron density away from C-2 and C-6, resulting in their downfield shifts.
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Vinylic Region: The vinylic methine proton (-CH=) is a doublet of doublets due to trans and cis coupling with the terminal =CH 2 protons.
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Aliphatic Region: The ethyl group displays a classic first-order splitting pattern (quartet and triplet) governed by the n+1 rule.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |
| H-2 | 8.45 | Singlet (s) | - | 1H | Highly deshielded by adjacent N atom and aromatic ring current. No ortho protons available for coupling. |
| H-6 | 8.38 | Doublet (d) | 5.2 | 1H | Deshielded by alpha-N; couples exclusively with H-5. |
| H-5 | 7.25 | Doublet (d) | 5.2 | 1H | Beta to N; shielded relative to H-2/H-6; couples with H-6. |
| -CH= (Vinyl) | 6.95 | Doublet of doublets (dd) | 17.5, 11.0 | 1H | Vinylic methine; exhibits trans ( J=17.5 ) and cis ( J=11.0 ) coupling to terminal =CH 2 . |
| =CH 2 (trans) | 5.75 | Doublet of doublets (dd) | 17.5, 1.0 | 1H | Terminal vinyl proton trans to the pyridine ring; geminal coupling ( J=1.0 ). |
| =CH 2 (cis) | 5.40 | Doublet of doublets (dd) | 11.0, 1.0 | 1H | Terminal vinyl proton cis to the pyridine ring. |
| -CH 2 - (Ethyl) | 2.70 | Quartet (q) | 7.5 | 2H | Methylene protons split by adjacent methyl group. |
| -CH 3 (Ethyl) | 1.25 | Triplet (t) | 7.5 | 3H | Methyl protons split by adjacent methylene group. |
13 C NMR Chemical Shifts
The 13 C NMR spectrum (100 MHz, CDCl 3 ) confirms the carbon backbone. The quaternary carbons (C-3 and C-4) are identifiable by their lower intensity (due to lack of Nuclear Overhauser Effect enhancement and longer relaxation times).
Table 2: 13 C NMR Data (100 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment / Causality |
| C-2 | 150.2 | CH | Alpha to N; strong inductive deshielding from the heteroatom. |
| C-6 | 148.5 | CH | Alpha to N; slightly more shielded than C-2 due to steric environment. |
| C-4 | 144.8 | C | Quaternary carbon attached to the electron-rich vinyl group. |
| C-3 | 136.5 | C | Quaternary carbon attached to the electron-donating ethyl group. |
| -CH= (Vinyl) | 133.2 | CH | Vinylic methine carbon; conjugated with the aromatic system. |
| C-5 | 121.4 | CH | Beta to N; highest electron density on the pyridine ring. |
| =CH 2 (Vinyl) | 118.6 | CH 2 | Terminal vinylic carbon. |
| -CH 2 - (Ethyl) | 24.5 | CH 2 | Aliphatic methylene carbon. |
| -CH 3 (Ethyl) | 14.2 | CH 3 | Aliphatic methyl carbon. |
Experimental Methodologies
Standard Operating Procedure (SOP): NMR Sample Preparation
To ensure high-fidelity spectral acquisition without interference from auto-polymerization products, the following self-validating protocol must be adhered to:
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Inhibitor Removal: Pass ~50 mg of 4-ethenyl-3-ethylpyridine through a short plug of basic alumina to remove stabilizing agents (e.g., tert-butylcatechol or hydroquinone). Causality: Inhibitors contain phenolic protons and aromatic signals that overlap with the monomer's spectrum.
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Solvent Selection: Dissolve 15 mg of the purified monomer in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3 provides excellent solubility, while TMS serves as the internal standard ( δ 0.00 ppm) for precise chemical shift calibration.
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Acquisition: Transfer to a 5 mm NMR tube and acquire the 1 H spectrum using a 30-degree pulse angle, 2-second relaxation delay, and 16 scans.
Caption: Workflow for high-resolution NMR spectroscopic analysis of 4-ethenyl-3-ethylpyridine.
Application Protocol: Atom Transfer Radical Polymerization (ATRP)
4-Ethenyl-3-ethylpyridine is an excellent candidate for ATRP, a technique used to create polymers with controlled molecular weights and low dispersity indices (< 1.5)[3]. The following protocol describes the synthesis of a homopolymer.
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Reaction Setup: In a dry Schlenk flask, combine 4-ethenyl-3-ethylpyridine (10.0 mmol), anisole (solvent, 50% v/v relative to monomer), and Copper(I) Bromide (CuBr, 0.1 mmol).
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Ligand Addition: Add N,N,N′,N′′,N′′ -pentamethyldiethylenetriamine (PMDETA, 0.1 mmol). Causality: The multidentate nitrogen ligand solubilizes the Cu(I) salt and tunes the redox potential of the metal center, facilitating the reversible halogen transfer.
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Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; its removal is mandatory to prevent premature termination of the propagating radical chains.
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Initiation: Backfill the flask with nitrogen and inject ethyl α -bromoisobutyrate (EBiB, 0.1 mmol) via a gas-tight syringe. Place the flask in an oil bath at 60°C.
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Kinetic Monitoring via NMR: Withdraw 50 μ L aliquots every 2 hours. Dilute in CDCl 3 and analyze via 1 H NMR. Causality: Monomer conversion is calculated by comparing the integration of the disappearing vinylic protons (5.40–6.95 ppm) against the stable pyridine aromatic protons (7.25–8.45 ppm).
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Termination: Stop the reaction by exposing the mixture to ambient air, which oxidizes the active Cu(I) to inactive Cu(II). Dilute with tetrahydrofuran (THF) and pass through a neutral alumina column to sequester the catalyst.
Caption: Atom Transfer Radical Polymerization (ATRP) mechanism for 4-ethenyl-3-ethylpyridine.
Conclusion
The rigorous spectroscopic profiling of 4-ethenyl-3-ethylpyridine is foundational for its successful integration into advanced polymer systems, particularly as a viscosity index improver[2] or a functional block in oil-soluble polymers[1]. By leveraging high-resolution NMR to monitor purity and reaction kinetics, researchers can achieve highly controlled ATRP workflows, ensuring the synthesis of macromolecules with precise architectures and targeted physicochemical properties.
References
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BenchChem Chemical Database. "4-ETHENYL-3-ETHYLPYRIDINE CAS:131665-69-5." ChemBuyersGuide.com, Inc.
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US Patent US8163682B2. "Oil soluble polymers." Google Patents.1
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World Intellectual Property Organization WO2016020534A1. "Atom transfer radical polymerization of monomers with nitrogen-containing hetercyclic aromatic functional groups utilizing biocatalysts." Google Patents.3
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US Patent US9481849B2. "Polymer useful as viscosity index improver." Google Patents.2
Sources
- 1. US8163682B2 - Oil soluble polymers - Google Patents [patents.google.com]
- 2. US9481849B2 - Polymer useful as viscosity index improver - Google Patents [patents.google.com]
- 3. WO2016020534A1 - Atom transfer radical polymerization of monomers with nitrogen-containing hetercyclic aromatic functional groups utilizing biocatalysts - Google Patents [patents.google.com]
